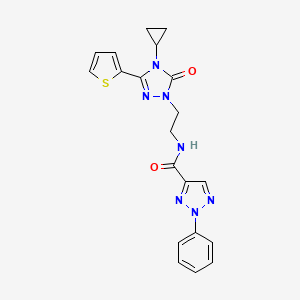
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the targeted molecule often involves multi-step chemical processes. For example, the synthesis of 4-amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives involves X-ray diffraction techniques and is characterized by IR, 1H NMR, and 13C NMR spectroscopy, demonstrating strong intermolecular hydrogen bonds and a structured framework formed by these bonds (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Molecular Structure Analysis
The crystal structures of molecules within this chemical class reveal non-planar configurations and delocalization of π-electron density within the triazole ring. These features are indicative of the complex molecular interactions and the electronic properties of the compounds (Boechat, Carvalho, Quaresma, Wardell, & Wardell, 2016).
Chemical Reactions and Properties
Compounds with the triazole core, like the one discussed, participate in a variety of chemical reactions, reflecting their rich chemical properties. For instance, the synthesis of triazole derivatives often involves reactions that lead to the formation of compounds with anticancer activity screening potential. These processes highlight the reactivity and application potential of triazole-based compounds in medicinal chemistry (Pokhodylo, Slyvka, & Pavlyuk, 2021).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and hydrogen bonding patterns, are crucial for understanding their behavior in different environments. Studies have shown that the molecules can form two-dimensional framework structures and chains of rings through hydrogen bonds, influencing their solubility, stability, and reactivity (Şahin et al., 2014).
Chemical Properties Analysis
The chemical properties of these molecules, including reactivity with nucleophiles and electrophiles, are determined by their molecular structure. The presence of cyclopropyl and thiophenyl groups along with the triazole ring contributes to the molecule's unique chemical behavior, potentially offering a variety of interaction sites for chemical reactions and binding (Pokhodylo et al., 2021).
Wissenschaftliche Forschungsanwendungen
Cancer Cell Migration and Growth Inhibition
Research on 1,2,4-triazole derivatives bearing hydrazone moiety demonstrates significant cytotoxicity against melanoma, breast cancer, and pancreatic carcinoma cell lines. These compounds, due to their selectivity towards cancer cells, particularly inhibited melanoma cell migration and were identified as potential antimetastatic candidates. This suggests that derivatives of the compound could be explored for their anticancer properties (Šermukšnytė et al., 2022).
Antimicrobial Activity
Another area of research involves the synthesis of hybrid molecules containing various pharmacophoric groups, including 1,2,4-triazole, and investigating their biological activities. Studies have demonstrated that such compounds exhibit good to moderate antimicrobial activity against a range of microorganisms. This indicates that the compound of interest might also possess antimicrobial properties worth investigating (Başoğlu et al., 2013).
Synthetic Methodologies
Research into the reaction mechanisms and synthetic applications of 1,2,4-triazine derivatives reveals innovative pathways for creating novel compounds. For example, studies on the reactivity of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea highlight unique rearrangement processes, potentially offering new synthetic routes for compounds with similar structures (Ledenyova et al., 2018).
Eigenschaften
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2S/c28-19(16-13-22-27(23-16)15-5-2-1-3-6-15)21-10-11-25-20(29)26(14-8-9-14)18(24-25)17-7-4-12-30-17/h1-7,12-14H,8-11H2,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUOAQVOSJBLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)
![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2487620.png)
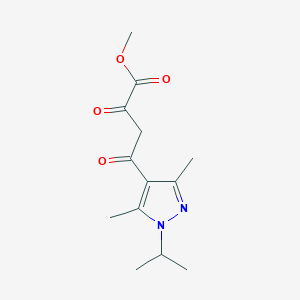
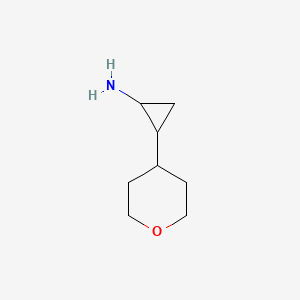
![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)
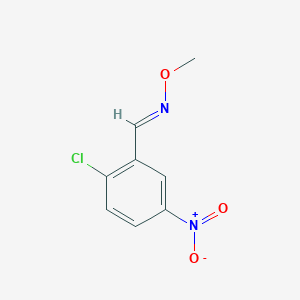
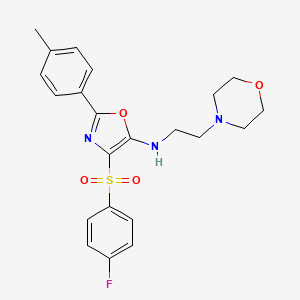

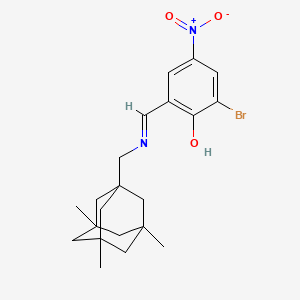
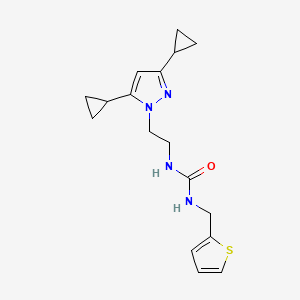
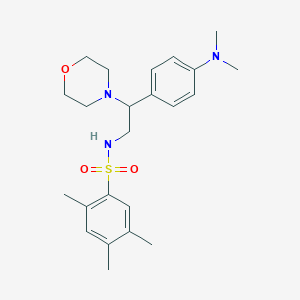
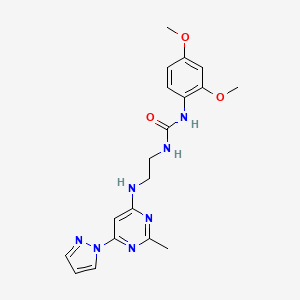
![8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2487640.png)
![2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride](/img/structure/B2487641.png)